3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
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Overview
Description
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a complex organic compound with the molecular formula C30H34O7 and a molecular weight of 506.59 g/mol . This compound is primarily used as a biochemical assay reagent and has significant applications in scientific research, particularly in the fields of chemistry and biomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) typically involves the protection of hydroxyl groups in D-galactopyranose followed by benzylation. The orthoacetate group is introduced through a reaction with methyl orthoacetate under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the benzyl groups or other functional groups present in the molecule.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The benzyl groups and orthoacetate moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can modulate enzyme activities, influence biochemical pathways, and affect the overall biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: This compound is similar in structure but differs in the number and position of benzyl groups.
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Another related compound with a different substitution pattern on the glucopyranose ring.
Uniqueness
3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is unique due to its specific substitution pattern and the presence of the orthoacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVHQXHQOSKCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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